1H-Indole, 4-(methylsulfonyl)-
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Overview
Description
1H-Indole, 4-(methylsulfonyl)- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their aromatic nature and ability to participate in diverse chemical reactions .
Mechanism of Action
Target of Action
The compound 1H-Indole, 4-(methylsulfonyl)-, also known as 4-methylsulfonyl-1H-indole, is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-methylsulfonyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and are thought to be involved in a variety of biochemical pathways . For instance, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that 4-methylsulfonyl-1h-indole may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .
Biochemical Analysis
Biochemical Properties
1H-Indole, 4-(methylsulfonyl)- is part of the indole family, which is known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the indole derivative. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Cellular Effects
The effects of 1H-Indole, 4-(methylsulfonyl)- on cells are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1H-Indole, 4-(methylsulfonyl)- in laboratory settings would depend on factors such as the stability of the compound and its degradation over time. Long-term effects on cellular function could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1H-Indole, 4-(methylsulfonyl)- in animal models would likely vary with dosage. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
1H-Indole, 4-(methylsulfonyl)- could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-Indole, 4-(methylsulfonyl)- within cells and tissues would depend on factors such as the presence of transporters or binding proteins, as well as the compound’s chemical properties .
Subcellular Localization
The subcellular localization of 1H-Indole, 4-(methylsulfonyl)- would depend on factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1H-Indole, 4-(methylsulfonyl)- typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. In this method, p-methylsulfonyl acetophenone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired indole derivative . Industrial production methods often utilize palladium-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Indole, 4-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: These reactions often yield substituted indoles, sulfone derivatives, and other functionalized compounds.
Scientific Research Applications
1H-Indole, 4-(methylsulfonyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
1H-Indole, 4-(methylsulfonyl)- can be compared with other indole derivatives, such as:
- 1H-Indole, 3-(methylsulfonyl)-
- 1H-Indole, 5-(methylsulfonyl)-
- 1H-Indole, 6-(methylsulfonyl)-
These compounds share similar structural features but differ in the position of the sulfonyl group, which can influence their reactivity and biological activity. The unique position of the sulfonyl group in 1H-Indole, 4-(methylsulfonyl)- makes it particularly effective in certain chemical reactions and biological interactions .
Properties
IUPAC Name |
4-methylsulfonyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDTHKQVJRDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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